ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate
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Overview
Description
Ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate is a useful research compound. Its molecular formula is C18H16ClNO3 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0818711 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science Applications
Ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate has been investigated for its role in polymer science, particularly in the development of novel polymeric materials. Gormanns and Ritter (1994) synthesized a monomer similar in structure, which was then homo- and copolymerized with methyl acrylate. Their kinetic results showed that these polymers are interesting as polymeric amino protecting groups, indicating potential applications in the synthesis of complex polymeric architectures (Gormanns & Ritter, 1994).
Medicinal Chemistry and Bioactive Compound Synthesis
In the realm of medicinal chemistry, this compound derivatives have been synthesized and characterized for their potential as bioactive compounds. For instance, Desai, Shihora, and Moradia (2007) reported the synthesis and characterization of new quinazolines as potential antimicrobial agents. Their work involved reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents, showcasing the compound's utility in generating pharmacologically relevant molecules (Desai, Shihora, & Moradia, 2007).
Materials Science and Photopolymerization
The compound has also found applications in materials science, particularly in the field of photopolymerization. Guillaneuf et al. (2010) explored a novel alkoxyamine derivative for nitroxide-mediated photopolymerization, demonstrating the potential of this compound derivatives in developing new photoinitiators for polymerization processes (Guillaneuf et al., 2010).
Safety and Hazards
Future Directions
The future directions for “ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate” are not available in the sources I found. It’s important to note that this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , which suggests it may have potential applications in scientific research.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)15-5-3-4-6-16(15)20-17(21)12-9-13-7-10-14(19)11-8-13/h3-12H,2H2,1H3,(H,20,21)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZFAUDZAALNSZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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